molecular formula C45H51N6O7P B15288271 5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-2'-deoxyadenosine-3'-(methyl-N,N-diisopropyl)phosphoramidite

5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-2'-deoxyadenosine-3'-(methyl-N,N-diisopropyl)phosphoramidite

Cat. No.: B15288271
M. Wt: 818.9 g/mol
InChI Key: KQOKMFMRBNQQJL-KHYNPFBXSA-N
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Description

5’-O-(4,4’-Dimethoxytrityl)-N6-benzoyl-2’-deoxyadenosine-3’-(methyl-N,N-diisopropyl)phosphoramidite is a chemical compound widely used in the field of synthetic biology and organic chemistry. This compound is primarily utilized as a building block in the synthesis of oligonucleotides, which are short DNA or RNA molecules. The presence of the dimethoxytrityl (DMTr) group provides protection to the 5’-hydroxyl group during the synthesis process, ensuring the correct sequence assembly of nucleotides.

Preparation Methods

The synthesis of 5’-O-(4,4’-Dimethoxytrityl)-N6-benzoyl-2’-deoxyadenosine-3’-(methyl-N,N-diisopropyl)phosphoramidite involves several steps. The starting material, 2’-deoxyadenosine, undergoes protection of the 5’-hydroxyl group with the 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine. The N6-amino group is then protected with a benzoyl group using benzoyl chloride. Finally, the 3’-hydroxyl group is converted to the phosphoramidite using methyl-N,N-diisopropylchlorophosphoramidite in the presence of a base like diisopropylethylamine .

Chemical Reactions Analysis

5’-O-(4,4’-Dimethoxytrityl)-N6-benzoyl-2’-deoxyadenosine-3’-(methyl-N,N-diisopropyl)phosphoramidite undergoes various chemical reactions, primarily during the oligonucleotide synthesis process. These reactions include:

Scientific Research Applications

5’-O-(4,4’-Dimethoxytrityl)-N6-benzoyl-2’-deoxyadenosine-3’-(methyl-N,N-diisopropyl)phosphoramidite is extensively used in scientific research, particularly in the synthesis of DNA and RNA oligonucleotides. These oligonucleotides are crucial for various applications, including:

    Gene Synthesis: Creating synthetic genes for research and therapeutic purposes.

    PCR Primers: Designing primers for polymerase chain reaction (PCR) to amplify specific DNA sequences.

    Antisense Oligonucleotides: Developing antisense therapies to regulate gene expression.

    RNA Interference: Synthesizing small interfering RNAs (siRNAs) for gene silencing studies.

Mechanism of Action

The primary function of 5’-O-(4,4’-Dimethoxytrityl)-N6-benzoyl-2’-deoxyadenosine-3’-(methyl-N,N-diisopropyl)phosphoramidite is to serve as a protected nucleotide building block in oligonucleotide synthesis. The DMTr group protects the 5’-hydroxyl group, preventing unwanted reactions during the synthesis process. The benzoyl group protects the N6-amino group, ensuring the correct base pairing. The phosphoramidite group facilitates the coupling reaction with the 5’-hydroxyl group of the growing oligonucleotide chain.

Comparison with Similar Compounds

Similar compounds to 5’-O-(4,4’-Dimethoxytrityl)-N6-benzoyl-2’-deoxyadenosine-3’-(methyl-N,N-diisopropyl)phosphoramidite include other protected nucleoside phosphoramidites used in oligonucleotide synthesis, such as:

    5’-O-(4,4’-Dimethoxytrityl)-N2-isobutyryl-2’-deoxyguanosine-3’-(methyl-N,N-diisopropyl)phosphoramidite: Used for incorporating guanine into oligonucleotides.

    5’-O-(4,4’-Dimethoxytrityl)-2’-deoxycytidine-3’-(methyl-N,N-diisopropyl)phosphoramidite: Used for incorporating cytosine into oligonucleotides.

    5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine-3’-(methyl-N,N-diisopropyl)phosphoramidite: Used for incorporating thymine into oligonucleotides.

These compounds share similar protective groups and phosphoramidite functionalities, but differ in the nucleobase they incorporate, allowing for the synthesis of oligonucleotides with specific sequences.

Properties

Molecular Formula

C45H51N6O7P

Molecular Weight

818.9 g/mol

IUPAC Name

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methoxyphosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C45H51N6O7P/c1-30(2)51(31(3)4)59(55-7)58-38-26-40(50-29-48-41-42(46-28-47-43(41)50)49-44(52)32-14-10-8-11-15-32)57-39(38)27-56-45(33-16-12-9-13-17-33,34-18-22-36(53-5)23-19-34)35-20-24-37(54-6)25-21-35/h8-25,28-31,38-40H,26-27H2,1-7H3,(H,46,47,49,52)/t38-,39+,40+,59?/m0/s1

InChI Key

KQOKMFMRBNQQJL-KHYNPFBXSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OC)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7

Canonical SMILES

CC(C)N(C(C)C)P(OC)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7

Origin of Product

United States

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